2-Ethyl-4-fluorobenzaldehyde
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Overview
Description
2-Ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the exchange process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products:
Oxidation: 2-Ethyl-4-fluorobenzoic acid.
Reduction: 2-Ethyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethyl-4-fluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a new bond and the release of the fluorine atom . The aldehyde group can also participate in condensation reactions, forming Schiff bases and other derivatives .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Ethylbenzaldehyde
- 4-Ethylbenzaldehyde
Comparison: 2-Ethyl-4-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and altered electronic effects compared to its non-fluorinated or non-ethylated counterparts .
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
XRWIPRYLMWJKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
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